molecular formula C10H13NO B13659130 2-Amino-5-isopropylbenzaldehyde

2-Amino-5-isopropylbenzaldehyde

Cat. No.: B13659130
M. Wt: 163.22 g/mol
InChI Key: LGOXKOLIVXODBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, featuring an amino group at the second position and an isopropyl group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 2-nitro-5-isopropylbenzaldehyde using catalytic hydrogenation in the presence of metal catalysts such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas as the reducing agent .

Another method involves the use of a two-step, one-pot reduction and cross-coupling procedure. This method employs a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group and allows for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-isopropylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-isopropylbenzaldehyde is unique due to the presence of both an amino group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-amino-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H13NO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,11H2,1-2H3

InChI Key

LGOXKOLIVXODBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.